molecular formula C17H13Cl2N3O3S2 B7468493 2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B7468493
M. Wt: 442.3 g/mol
InChI Key: XEIXOORRZSXMCZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, a thiazole ring, and a sulfamoyl phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl acetamide and the thiazolylsulfamoyl phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound’s structure allows it to bind effectively to its targets, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S2/c18-12-2-1-11(15(19)10-12)9-16(23)21-13-3-5-14(6-4-13)27(24,25)22-17-20-7-8-26-17/h1-8,10H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIXOORRZSXMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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